3-(4-Benzylpiperidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
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Overview
Description
3-(4-BENZYLPIPERIDINO)-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with a unique structure that includes a piperidine ring, a chlorinated phenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BENZYLPIPERIDINO)-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps, starting with the preparation of the piperidine and pyrrole intermediates. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM). The final step usually involves the coupling of the piperidine and pyrrole intermediates under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
3-(4-BENZYLPIPERIDINO)-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol as a solvent.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
3-(4-BENZYLPIPERIDINO)-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-(4-BENZYLPIPERIDINO)-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-BENZYLPIPERIDINO)-1-[4-METHYL-3-(TRIFLUOROMETHYL)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE
- 3-(4-BENZYLPIPERIDINO)-1-[4-CHLORO-3-(METHYL)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE
Uniqueness
Compared to similar compounds, 3-(4-BENZYLPIPERIDINO)-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to the presence of both a chlorinated phenyl group and a trifluoromethyl group.
Properties
Molecular Formula |
C23H22ClF3N2O2 |
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Molecular Weight |
450.9 g/mol |
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H22ClF3N2O2/c24-19-7-6-17(13-18(19)23(25,26)27)29-21(30)14-20(22(29)31)28-10-8-16(9-11-28)12-15-4-2-1-3-5-15/h1-7,13,16,20H,8-12,14H2 |
InChI Key |
JXSHHRALBBBLBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC(=C(C=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
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